Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium)

Description

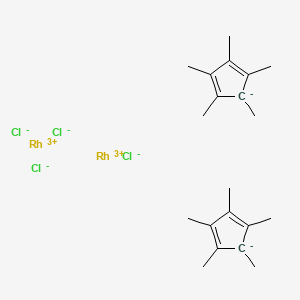

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([CpRhCl₂]₂, CAS RN 12354-85-7) is a well-characterized organometallic complex featuring two rhodium(III) centers bridged by chloride ligands. Each rhodium atom is coordinated to a pentamethylcyclopentadienyl (Cp) ligand, enhancing steric bulk and electronic stability. This dimer is commercially available (e.g., Alfa Aesar) and widely employed in catalysis, particularly in C–H activation and cross-coupling reactions . Its dimeric structure facilitates ligand exchange, enabling versatile reactivity in synthetic chemistry.

Propriétés

Numéro CAS |

12354-85-7 |

|---|---|

Formule moléculaire |

C20H30Cl4Rh2 |

Poids moléculaire |

618.1 g/mol |

Nom IUPAC |

bis(dichlororhodium(1+));bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) |

InChI |

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |

Clé InChI |

AUBQNRPCZLEJIZ-UHFFFAOYSA-J |

Origine du produit |

United States |

Méthodes De Préparation

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be synthesized through the reaction of rhodium(iii) chloride with pentamethylcyclopentadiene in hot methanol. The reaction can be represented as follows :

[ 2 C_5(CH_3)_5H + 2 RhCl_3(H_2O)_3 \rightarrow [ (C_5(CH_3)_5)RhCl_2]_2 + 2 HCl + 6 H_2O ]

The product precipitates out of the solution as a red solid. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound .

Analyse Des Réactions Chimiques

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different rhodium complexes.

Reduction: It can be reduced to form rhodium carbonyl complexes.

Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.

Common reagents and conditions used in these reactions include polar coordinating solvents and silver salts. Major products formed from these reactions include rhodium carbonyl complexes and various substituted rhodium complexes .

Applications De Recherche Scientifique

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Biology: The compound is used in the study of enzyme mimetics and as a probe for biological systems.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism by which dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer exerts its effects involves the coordination of the rhodium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the rhodium center, allowing it to participate in various catalytic cycles. The chloride ligands can be easily substituted, enabling the formation of different rhodium complexes that can catalyze a wide range of reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclopentadienyl Metal Dimers

Structural and Compositional Similarities

The Rh-dimer belongs to a family of cyclopentadienyl-based dimers with the general formula [Cp*MCl₂]₂, where M = Rh, Ir, or Ru. Key structural and compositional data are summarized below:

Notes:

- All three dimers adopt a chloride-bridged structure but differ in metal centers and ancillary ligands (Cp* vs. p-cymene for Ru).

- The Ir-dimer has the highest molecular weight due to iridium’s density, while the Ru-dimer incorporates a bulkier p-cymene ligand .

Rhodium Dimer ([Cp*RhCl₂]₂)

- Hiyama Cross-Coupling : Efficient in rhodium-catalyzed C–H arylation of arylsilanes with ethyl benzimidate, requiring AgSbF₆ and TBAF as additives .

- Mechanistic Insight: The dimer dissociates into monomeric Rh species under reaction conditions, enabling oxidative addition and transmetalation steps .

Iridium Dimer ([Cp*IrCl₂]₂)

- Oxidative Cyclization: Catalyzes the conversion of amino alcohols to tetrahydroquinolines via alcohol oxidation to aldehyde intermediates. A hydrido-iridium species mediates imine reduction .

- Substrate Scope : Effective for substrates with two-carbon side chains, producing indoles through alternative pathways .

Ruthenium Dimer ([Ru(p-cymene)Cl₂]₂)

- Anticancer Activity: At 0.846 μM, induces 4-hydroxynonenal (4HNE) adducts in ovarian cancer cells (A2780), indicating pro-oxidant effects .

Catalytic Comparison :

- Rh vs. Ir : Rhodium excels in cross-coupling due to favorable redox properties, while iridium’s stronger oxidizing ability suits cyclization reactions.

- Ru vs. Rh/Ir : Ruthenium complexes are more prevalent in biological studies, whereas Rh/Ir dimers dominate synthetic catalysis .

Activité Biologique

Dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer (RhCp*) is a notable organometallic compound with significant biological activity, particularly in the fields of cancer therapy and antiparasitic treatments. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

Dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer is characterized by its unique structure, which includes a rhodium center coordinated to two chloride ions and a pentamethylcyclopentadienyl ligand. This configuration contributes to its distinct reactivity and biological properties.

Anticancer Properties

- Mechanism of Action :

- Cellular Uptake and Cytotoxicity :

- Case Studies :

Antiparasitic Activity

- Efficacy Against Parasites :

- Mechanisms Underlying Antiparasitic Action :

- Comparative Studies :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MMR-deficient cancer cells | Varies | DNA mismatch binding |

| Antiparasitic | Plasmodium falciparum | Low μM | Inhibition of β-haematin formation |

Research Findings

- Cell Selectivity : RhCp* complexes show preferential toxicity towards MMR-deficient cells due to their ability to localize within the nucleus and interact with DNA, which is less effective in MMR-proficient environments .

- In vitro Studies : Various studies have confirmed the low cytotoxicity of RhCp* towards non-cancerous cell lines, emphasizing its potential as a safe therapeutic option for cancer treatment .

- Resistance Mechanisms : The lower resistance index values suggest that RhCp* may circumvent common resistance mechanisms observed with traditional antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, and how is its purity validated?

- Methodological Answer : The synthesis typically involves reacting rhodium precursors with pentamethylcyclopentadienyl ligands under inert atmospheres (e.g., argon). For example, describes a procedure using dichloro-rhodium(III) dimers and triphenylphosphine in DMSO under argon, followed by solvent removal and recrystallization in methanol or acetonitrile/ether mixtures. Purity is validated via multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and ligand coordination .

Q. How is this rhodium dimer utilized in catalytic applications, and what substrates are commonly targeted?

- Methodological Answer : The dimer serves as a precatalyst in oxidative cyclization reactions. highlights its use in converting amino alcohols to tetrahydroquinolines, where the rhodium center oxidizes alcohols to aldehydes, enabling imine formation and subsequent cyclization. Substrates often include amines or alcohols with proximal nucleophilic groups .

Q. What precautions are necessary for handling and storing this compound to maintain stability?

- Methodological Answer : The dimer is moisture- and oxygen-sensitive. Storage under inert gas (argon) in anhydrous solvents (e.g., DCM, DMSO) is critical. emphasizes rigorous waste management to avoid environmental contamination, while notes reaction conditions (e.g., 110°C in 1,2-dichloroethane) that require controlled temperature and atmosphere .

Advanced Research Questions

Q. What mechanistic pathways explain the rhodium dimer’s role in oxidative cyclization reactions?

- Methodological Answer : proposes a two-step mechanism: (1) Rh(III)-mediated oxidation of alcohols to aldehydes, generating a hydrido-rhodium species, and (2) intramolecular imine formation followed by hydride transfer to yield tetrahydroquinolines. Kinetic studies and intermediate trapping (e.g., isolating imine adducts) are recommended to validate this pathway .

Q. How does ligand substitution at the rhodium center influence catalytic activity and selectivity?

- Methodological Answer : Ligand effects can be studied via systematic substitution of the pentamethylcyclopentadienyl group. demonstrates that urea-substituted ligands alter electron density at the Rh center, impacting reaction rates and product distribution. Comparative studies using IR spectroscopy and X-ray crystallography (e.g., SHELX refinement) are essential to correlate structure with activity .

Q. How should researchers address contradictions in structural characterization data (e.g., NMR vs. crystallography)?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., dimer dissociation in solution). recommends using SHELX for crystallographic refinement to resolve solid-state structures, while solution-state NMR (e.g., variable-temperature experiments) can probe dynamic behavior. Cross-validation with HRMS and elemental analysis ensures consistency .

Q. What experimental strategies can confirm whether the dimer dissociates into monomers during catalysis?

- Methodological Answer : Conduct kinetic studies under varying catalyst concentrations: a linear relationship between rate and [Rh]² suggests dimer integrity, while a first-order dependence indicates dissociation. Spectroscopic monitoring (e.g., UV-vis or in situ IR) during catalysis, as in , can detect monomeric intermediates .

Q. How can reaction conditions (solvent, temperature, additives) be optimized for maximizing catalytic efficiency?

- Methodological Answer : Use a Design of Experiments (DoE) approach. shows that polar aprotic solvents (e.g., dichloroethane) enhance oxidative steps, while additives like silver hexafluoroantimonate improve catalyst activation. Temperature gradients (e.g., 20–110°C) should be tested to balance reaction rate and selectivity .

Q. What derivatization strategies are effective for modifying the pentamethylcyclopentadienyl ligand to tune catalytic properties?

- Methodological Answer : outlines synthetic routes for urea-substituted ligands, where electron-withdrawing groups (e.g., trifluoromethyl) modulate Rh center electrophilicity. Steps include ligand precursor synthesis via nucleophilic substitution, followed by coordination to RhCl₃ under argon. Catalytic screening (e.g., turnover frequency comparisons) evaluates the impact of modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.